molecular formula C11H8F3N3O2 B14555824 2-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61958-77-8

2-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B14555824
CAS No.: 61958-77-8
M. Wt: 271.19 g/mol
InChI Key: DVTFWBIBMQGUHV-UHFFFAOYSA-N
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Description

2-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that features a triazine ring substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with 1,2,4-triazine-3,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-triazine-3,5(2H,4H)-dione has

Properties

CAS No.

61958-77-8

Molecular Formula

C11H8F3N3O2

Molecular Weight

271.19 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)8-3-1-7(2-4-8)6-17-10(19)16-9(18)5-15-17/h1-5H,6H2,(H,16,18,19)

InChI Key

DVTFWBIBMQGUHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)NC(=O)C=N2)C(F)(F)F

Origin of Product

United States

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